N-Methylindan-2-amine hydrochloride
Description
N-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (NM-2-AI hydrochloride; CAS 10408-85-2) is a synthetic aminoindane derivative with the molecular formula C₁₀H₁₃N·HCl and a molecular weight of 183.68 g/mol . Structurally, it features a bicyclic indane core with a methylamine substituent at the 2-position.
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNHHRJNFKMLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344514 | |
| Record name | N-Methylindan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-85-2 | |
| Record name | 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylindan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxime Formation from 2,3-Dihydro-1H-inden-1-one
The synthesis begins with 2,3-dihydro-1H-inden-1-one (VI), a commercially available ketone. Reaction with hydroxylamine hydrochloride in a basic aqueous-ethanol system yields 2,3-dihydro-1H-inden-1-one oxime (III). Optimal conditions include:
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Molar ratio : 1:2 (ketone : hydroxylamine hydrochloride)
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Solvent : Ethanol-water (1:1 v/v)
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Base : 20% sodium hydroxide solution
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Temperature : Reflux (~78°C)
This step achieves near-quantitative conversion, as confirmed by TLC monitoring.
Alumino Nickel-Catalyzed Reduction
The oxime (III) undergoes reduction to the primary amine (II) using alumino nickel (Ni-Al alloy) under alkaline conditions. Key advantages over traditional hydrogenation include:
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No hydrogen gas requirement , enhancing safety.
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Solvent system : Ethanol-sodium hydroxide (45%), enabling facile filtration of the catalyst.
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Temperature : 50–60°C
Example :
N-Methylation via Alkylation
Propynyl Sulfonate Alkylation
The primary amine (II) is methylated using propargyl sulfonate esters under biphasic conditions:
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Reagents : Phenylsulfonic acid propargyl ester (IV), sodium hydroxide.
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Solvent : Toluene-water
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Temperature : 20–50°C (dropwise addition), 45–60°C (reaction).
Performance :
Single-Pot “Three-Step” Synthesis
An integrated approach combines oxime formation, reduction, and alkylation without isolating intermediates:
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Oxime formation : As above.
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Reduction : Immediate addition of alumino nickel post-oxime synthesis.
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Alkylation : Direct introduction of propargyl sulfonate into the reaction mixture.
Advantages :
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Time reduction : Eliminates isolation/purification steps.
Comparative Analysis of Methods
| Parameter | Two-Step Method | Three-Step Method |
|---|---|---|
| Total Yield | 85–90% | 75–80% |
| Purity (HPLC) | 98–99% | 92–93% |
| Industrial Scalability | High | Moderate |
| Solvent Consumption | 8 L/kg product | 6 L/kg product |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines. Substitution reactions can result in a variety of N-substituted derivatives.
Scientific Research Applications
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate for enzymes or bind to receptors, modulating their activity. For example, it may interact with neurotransmitter transporters, affecting the levels of neurotransmitters in the brain and influencing neurological functions .
Comparison with Similar Compounds
Structural Analogues and Substituted Aminoindanes
Aminoindanes share a common bicyclic indane scaffold but differ in substituents on the aromatic ring or amine group. Key examples include:
Key Structural Differences :
Pharmacological and Neurochemical Profiles
Aminoindanes primarily exert effects via monoamine transporter inhibition:
- NM-2-AI : Exhibits moderate affinity for serotonin (SERT) and dopamine (DAT) transporters, contributing to mood enhancement and anti-cognitive effects in preclinical models .
- 5-IAI : The iodine substituent increases potency at SERT, comparable to MDMA derivatives .
- MMAI : Methoxy and methyl groups enhance selectivity for SERT over DAT, reducing stimulant-like effects .
Biological Activity
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also referred to as NM-2-AI, is a compound that has garnered attention for its biological activity, particularly in relation to neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of various studies.
Chemical Structure and Properties
NM-2-AI is an indane derivative characterized by a unique structure that includes an amine group and a methyl substitution. Its molecular formula is with a molar mass of approximately 133.19 g/mol . The compound primarily functions as a selective norepinephrine reuptake inhibitor (NRI), which has implications for its use in treating certain neurological disorders.
Target Receptors
NM-2-AI primarily interacts with the norepinephrine transporter (NET) , acting as both a reuptake inhibitor and releasing agent. This action leads to an increase in norepinephrine levels in the synaptic cleft, enhancing adrenergic signaling in the brain . Additionally, it functions as an agonist at the Trace Amine Associated Receptor 1 (TAAR1) and the Alpha-2A adrenergic receptor , with binding affinities measured at 3.3 μM and 0.49 μM respectively .
Pharmacodynamics
In vitro studies have demonstrated that NM-2-AI does not significantly affect serotonin or dopamine release even at high concentrations (up to 100 μM), indicating its selectivity for norepinephrine pathways . This selectivity is crucial for minimizing side effects associated with broader monoamine modulation.
Cellular Effects
The compound influences various cellular mechanisms:
- Gene Expression : NM-2-AI impacts signaling pathways that regulate gene expression related to neurotransmission.
- Cellular Metabolism : By modulating enzyme activity, it affects metabolic pathways within neuronal cells.
Dosage Effects in Animal Models
Research has shown variable effects depending on dosage:
- At lower doses, NM-2-AI has been observed to reduce nociception and inhibit exploratory behavior in mice.
- Higher doses may lead to adverse effects, although specific toxicological data remain limited.
Therapeutic Applications
NM-2-AI's pharmacological profile suggests potential applications in treating:
- Neurological Disorders : Its role as a norepinephrine reuptake inhibitor positions it as a candidate for conditions like depression and attention deficit hyperactivity disorder (ADHD).
- Psychotherapy : Given its selective action on norepinephrine, it may also have utility in therapeutic settings aimed at enhancing mood and cognitive function .
Case Studies and Research Findings
Several studies have explored the biological activity of NM-2-AI:
- Pharmacological Studies : In animal models, NM-2-AI demonstrated efficacy in enhancing norepinephrine signaling without significant serotonergic or dopaminergic side effects .
- Metabolism Studies : In silico predictions and subsequent in vivo analyses identified several metabolites of NM-2-AI in biological samples, indicating its metabolic pathways and potential for systemic effects .
- Comparative Studies : When compared to other compounds such as 2-aminoindane (another related compound), NM-2-AI exhibited a higher selectivity for NET over other monoamine transporters, reinforcing its potential therapeutic advantages .
Summary of Biological Activity
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 133.19 g/mol |
| Primary Action | Norepinephrine reuptake inhibition |
| Receptor Affinities | TAAR1 (3.3 μM), Alpha-2A (0.49 μM) |
| Key Effects | Increased norepinephrine levels; reduced nociception |
| Potential Applications | Neurological disorders; psychotherapy |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
